2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a complex chemical process.
Scientific Research Applications
Synthesis Techniques
- A study by Bagdi et al. (2015) developed a synthesis technique for 2-triazolyl-imidazo[1,2-a]pyridine derivatives using a nano copper oxide assisted click-catalyst in ethanol, showcasing a method with good yields and wide substrate scope, indicating the versatility of imidazo[1,2-a]pyridine compounds in synthesis procedures (Bagdi, Basha, & Khan, 2015).
Antimycobacterial Activity
- Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrating significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting the potential of these compounds in treating tuberculosis (Lv et al., 2017).
Halogenation and Catalysis
- An eco-friendly protocol for the halogenation of imidazo-heteroarenes using trihaloisocyanuric acids in ethanol was described by Neto et al. (2020), demonstrating a sustainable approach to functionalize these compounds for further scientific applications (Neto et al., 2020).
- Research by Li et al. (2015) on ruthenium complexes with imidazo[1,2-a]pyridine ligands highlighted their good catalytic activity in the transfer hydrogenation of ketones, showing the utility of these complexes in catalytic processes (Li et al., 2015).
Chemical Detoxification
- Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, demonstrating the potential use of these compounds in mitigating mercury-induced toxicity (Sharma et al., 2018).
Drug Development Scaffold
- The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, and anticonvulsant therapies, among others. This scaffold's versatility underscores its importance in the development of novel therapeutic agents (Deep et al., 2016).
Future Directions
properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-10-9-16-5-7-17(8-6-16)14(20)12-1-2-13-15-3-4-18(13)11-12/h1-4,11,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEPYGFBFKQPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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